molecular formula C16H14N2O2S B2918236 N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide CAS No. 324776-06-9

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2918236
CAS No.: 324776-06-9
M. Wt: 298.36
InChI Key: WUOZKXOOBWQLDD-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a pyridin-4-ylmethyl group via a sulfonamide bridge. This structure combines aromatic π-systems (naphthalene and pyridine) with the polar sulfonamide group, making it a candidate for applications in supramolecular chemistry, material science, or pharmacology.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-7-9-17-10-8-13)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOZKXOOBWQLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 4-(aminomethyl)pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Example 1: (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide

  • Key Differences :
    • Substituents : Bulky 4-methoxyphenyl and naphthalen-1-yl groups vs. pyridin-4-ylmethyl.
    • Stereochemistry : Chiral center with 99% enantiomeric purity .
    • Physicochemical Properties :
  • [α]D²⁰ = +2.5 (CHCl₃) .
  • Distinct NMR shifts (e.g., aromatic protons at δ 6.5–8.3 ppm) due to electron-donating methoxy groups .

Example 2: N-(2-(2-Azidoethoxy)ethyl)-N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamide (3C)

  • Synthesis: Uses Cs₂CO₃/ACN and CuBr-mediated coupling, differing from simpler sulfonamide preparations .

Pharmacologically Active Sulfonamides

Compounds like W-18 and W-15 (piperidinyl sulfonamides) highlight how structural variations impact bioactivity:

Property This compound W-15/W-18
Core Structure Naphthalene-pyridine sulfonamide Piperidinyl sulfonamide
Pharmacological Role Underexplored Opioid receptor modulation
Substituent Effects Pyridine enhances metal coordination Chlorophenyl/nitrophenyl enhance receptor affinity

The pyridine moiety in the target compound may enable metal-binding or charge-transfer interactions, unlike the piperidinyl groups in W-15/W-18, which confer psychoactive properties .

Research Findings and Data Analysis

  • Spectroscopic Profiles :

    • IR : Sulfonamide S=O stretches typically appear at ~1150–1300 cm⁻¹, distinct from carboxamide C=O (~1650 cm⁻¹) .
    • NMR : Pyridine protons in the target compound are expected near δ 8.5 ppm, whereas methoxy-substituted analogues show downfield shifts (δ 3.8 ppm for OCH₃) .
  • Synthetic Routes: Target compound likely synthesized via nucleophilic substitution (e.g., naphthalene-2-sulfonyl chloride + 4-aminomethylpyridine), contrasting with multi-step routes for complex analogues (e.g., 3C requiring azide incorporation) .

Biological Activity

N-[(pyridin-4-yl)methyl]naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a pyridine group and a sulfonamide moiety. This structural arrangement is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

This compound operates primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways critical for cellular functions .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis and cell cycle arrest in cancer cells, such as MCF-7 and SKOV-3 lines .
  • Antimicrobial Properties : The sulfonamide group is known for its antimicrobial activity. The presence of the pyridine ring enhances this effect, suggesting that the compound could be effective against certain bacterial strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Case Studies

  • Cytotoxicity Assays : A study evaluated the compound against several cancer cell lines, revealing IC50 values ranging from 5.0 to 10.7 µM for MCF-7/ADR cells, indicating potent anticancer activity .
  • Mechanistic Insights : Molecular docking studies have shown that this compound interacts favorably with target proteins involved in cancer progression, such as EGFR and other tyrosine kinases .

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetIC50 (µM)Mechanism of Action
AnticancerMCF-7/ADR5.0 - 10.7Induces apoptosis; cell cycle arrest
AntimicrobialVarious bacterial strainsNot specifiedInhibits bacterial growth
Anti-inflammatoryIn vitro modelsNot specifiedModulates inflammatory pathways

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureImpact on Activity
Sulfonamide groupEssential for antimicrobial activity
Pyridine substitutionEnhances enzyme inhibition
Naphthalene coreProvides structural stability

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